(3-Fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane
CAS No.:
Cat. No.: VC15880098
Molecular Formula: C13H23FINSi
Molecular Weight: 367.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23FINSi |
|---|---|
| Molecular Weight | 367.32 g/mol |
| IUPAC Name | (3-fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C13H23FINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 |
| Standard InChI Key | GTTFZKPEWXBRAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)I)F |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound features a pyrrole ring substituted at the 3-position with fluorine and at the 4-position with iodine. The nitrogen atom of the pyrrole is bonded to a triisopropylsilyl (TIPS) group, a bulky silicon-based protecting moiety. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃FINSi |
| Molecular Weight | 367.32 g/mol |
| IUPAC Name | (3-fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
| InChI Key | GTTFZKPEWXBRAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)Si(C(C)C)N1C=C(C(=C1)I)F |
The TIPS group confers steric bulk, influencing solubility and reactivity, while the electron-withdrawing halogens modulate the pyrrole’s electronic properties .
Spectroscopic Signatures
While experimental spectral data (e.g., ¹H/¹³C NMR, FT-IR) for this specific compound remain unpublished, analogous silane-functionalized pyrroles exhibit:
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¹H NMR: Resonances for pyrrole protons (δ 6.5–7.5 ppm), isopropyl methyl groups (δ 0.8–1.5 ppm) .
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FT-IR: Stretching vibrations for C-F (~1100 cm⁻¹), Si-C (~750 cm⁻¹), and N-Si (~900 cm⁻¹) .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds via sequential functionalization of a pyrrole precursor:
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Halogenation: Introduction of fluorine and iodine to pyrrole.
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Silylation: Protection of the pyrrole nitrogen with triisopropylsilyl chloride.
A plausible route involves:
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Step 1: Iodination of 3-fluoropyrrole using N-iodosuccinimide (NIS) in acetic acid.
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Step 2: Silylation with triisopropylsilyl triflate in the presence of a base (e.g., 2,6-lutidine) .
Catalytic Systems and Reaction Conditions
Recent advances in thiol-Michael addition chemistry for silane synthesis (e.g., using dimethylphenylphosphine as a catalyst) suggest opportunities for optimizing silylation steps . Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| Catalyst Loading | 1–5 mol% |
| Reaction Time | 10–30 minutes |
These conditions achieve >95% conversion in model silane syntheses .
Physicochemical Properties and Reactivity
Thermal Stability and Solubility
The compound’s thermal stability is enhanced by the TIPS group, with decomposition temperatures exceeding 200°C (predicted via thermogravimetric analysis of analogous silanes). Solubility profiles include:
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High solubility: Dichloromethane, THF, ethyl acetate.
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Low solubility: Water, hexane.
Reactivity Pathways
The halogenated pyrrole core participates in:
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Nucleophilic aromatic substitution: Iodine serves as a leaving group for Suzuki-Miyaura couplings.
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Electrophilic substitution: Fluorine directs incoming electrophiles to the 2- and 5-positions of the pyrrole .
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Silane hydrolysis: Under acidic conditions, the Si-N bond cleaves to yield silanol derivatives .
Applications in Materials and Medicinal Chemistry
Building Block for Functional Materials
The compound’s dual functionality enables:
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Polymer precursors: Incorporation into conjugated polymers for organic electronics.
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Surface modifiers: Silane groups anchor molecules to oxide surfaces (e.g., SiO₂ nanoparticles) .
Future Directions and Challenges
Synthetic Challenges
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Regioselectivity: Controlling halogenation patterns on the pyrrole ring.
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Scalability: Optimizing silylation for multigram synthesis.
Application-Driven Research
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